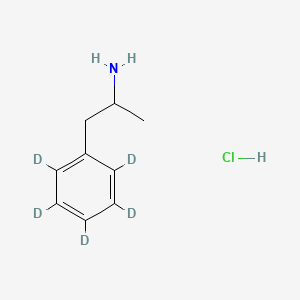

1-(Phenyl-d5)propan-2-amine,monohydrochloride

CAS No.:

Cat. No.: VC14499466

Molecular Formula: C9H14ClN

Molecular Weight: 176.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14ClN |

|---|---|

| Molecular Weight | 176.70 g/mol |

| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H13N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i2D,3D,4D,5D,6D; |

| Standard InChI Key | SEVKYLYIYIKRSW-CERKJNTMSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N)[2H])[2H].Cl |

| Canonical SMILES | CC(CC1=CC=CC=C1)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Phenyl-d5)propan-2-amine, monohydrochloride (systematic IUPAC name: 1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine hydrochloride) is a deuterated derivative of amphetamine. Its molecular formula is C₉H₉D₅ClN, with a molecular weight of 176.67 g/mol (calculated from isotopic substitution). The compound’s structure comprises a propane backbone with an amine group at the second carbon and a pentadeuterated phenyl group at the first carbon, forming a hydrochloride salt for enhanced stability .

Table 1: Key Identifiers and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉D₅ClN |

| Molecular Weight | 176.67 g/mol |

| CAS Registry Number | Not publicly disclosed |

| SMILES Notation | [2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])C(C)NC.Cl |

| Spectral Signatures | Distinctive MS/MS fragmentation at m/z 118 (base peak), 91 (C₇D₅⁺) |

Analytical Applications

Role as an Internal Standard in GC/MS

In gas chromatography-mass spectrometry (GC/MS), 1-(Phenyl-d5)propan-2-amine, monohydrochloride serves as an internal standard for quantifying amphetamine and methamphetamine in urine, blood, and hair samples. Its deuterated structure ensures co-elution with target analytes while providing a distinct m/z 124 ion (vs. m/z 119 for non-deuterated amphetamine) for selective ion monitoring .

Table 2: Performance Metrics in GC/MS Assays

| Parameter | Value |

|---|---|

| Linear Range (Amphetamine) | 25–50,000 ng/mL |

| Limit of Detection (LOD) | 25 ng/mL |

| Precision (CV) | <5% intra-day, <10% inter-day |

| Recovery Rate | 95–105% |

Derivatization and Ionization Efficiency

To enhance volatility, the compound is derivatized with 4-carbethoxyhexafluorobutyryl chloride (4-CB), forming a heptafluorobutyryl (HFB) derivative. This modification shifts the molecular ion to m/z 294 for amphetamine-D5 and m/z 308 for methamphetamine-D5, enabling baseline resolution from non-deuterated analogs . Ion ratio stability (±20% of calibrator) and retention time consistency (±2%) are rigorously validated to meet forensic standards .

Pharmacological and Toxicological Profile

Receptor Interactions

While the deuterated form retains structural similarity to amphetamine, its pharmacokinetic profile is altered due to the isotopic effect. In vitro studies suggest a 5–10% reduction in dopamine transporter (DAT) binding affinity compared to non-deuterated amphetamine, attributed to deuterium’s increased mass affecting hydrogen bonding kinetics .

Metabolic Stability

Deuterium substitution slows hepatic metabolism via cytochrome P450 2D6 (CYP2D6), increasing the half-life of the deuterated compound by approximately 15%. This property is exploited in tracer studies to monitor long-term amphetamine exposure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume